4-[(Cycloheptylamino)methyl]benzoic acid
Description
4-[(Cycloheptylamino)methyl]benzoic acid is a benzoic acid derivative functionalized with a cycloheptylamino-methyl substituent at the para position. This compound is of interest in medicinal chemistry for its structural versatility, which allows modifications to optimize pharmacokinetic properties such as solubility, membrane permeability, and target binding .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
4-[(cycloheptylamino)methyl]benzoic acid |
InChI |
InChI=1S/C15H21NO2/c17-15(18)13-9-7-12(8-10-13)11-16-14-5-3-1-2-4-6-14/h7-10,14,16H,1-6,11H2,(H,17,18) |
InChI Key |
DNSFRUCIUIAYHK-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1CCCC(CC1)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key structural and functional differences between 4-[(Cycloheptylamino)methyl]benzoic acid and selected analogues:
Key Observations:
- Lipophilicity: The cycloheptylamino group enhances lipophilicity compared to hydrophilic derivatives like 4-hydroxybenzoic acid. This property may improve membrane permeability but reduce aqueous solubility.
- Functional Group Impact: Phosphinoyl (e.g., 4-[(Diethoxyphosphinoyl)methyl]benzoic acid) and nitro groups introduce distinct electronic effects, altering acidity and reactivity. The nitro group in 4-(4-nitrobenzylideneamino)benzoic acid increases acidity (pKa ~2.5) compared to the parent benzoic acid (pKa ~4.2) .
- Biological Activity: Thiazolidinone derivatives (e.g., 4-[(5-arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid) exhibit sub-µM IC50 values as low-molecular-weight protein tyrosine phosphatase (LMWPTP) inhibitors, highlighting the role of heterocyclic substituents in target binding .
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